4-乙酰基-2-甲氧基苯基 2-溴苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

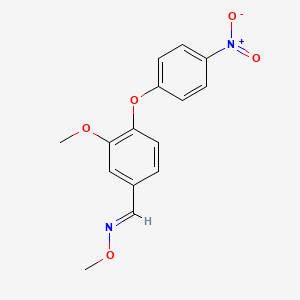

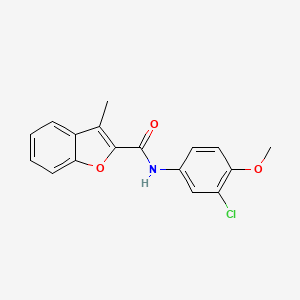

4-acetyl-2-methoxyphenyl 2-bromobenzoate is a compound that could be synthesized through various chemical reactions involving acetylation, bromination, and esterification processes. The compound features a bromobenzoate group attached to a methoxyphenyl ring with an acetyl substituent, indicating a complex structure with potential for diverse chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including bromination, nitration, and acetylation. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with similar functional groups, was achieved from 4-bromo-2-fluorotoluene by bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analyses of compounds with similar structural frameworks, such as N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, reveal intricate details about their spatial arrangement, demonstrating how substituents like the 4-methoxybenzoyl and 2-bromophenyl groups orient themselves around the core structure (M. Yusof & B. Yamin, 2004).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve various substitution reactions, including electrophilic substitution, which can lead to the formation of diverse products depending on the nature of the substituents and reaction conditions (K. Clarke, R. M. Scrowston, & T. M. Sutton, 1973). These reactions are crucial for modifying the molecular structure to enhance or reduce certain properties.

科学研究应用

有机合成和反应机理

研究探索了苯并[b]噻吩衍生物的反应,重点介绍了有机合成中至关重要的取代反应,这可能与“4-乙酰基-2-甲氧基苯基 2-溴苯甲酸酯”的衍生物有关,用于制造各种药物和材料科学化合物。克拉克、斯克罗斯顿和萨顿 (1973) 研究了 4-甲氧基-苯并[b]噻吩的溴化、硝化和其他反应,这可以提供对类似化合物的反应性和潜在化学修饰的见解 (Clarke, Scrowston, & Sutton, 1973).

光物理性质和应用

汗等人。(2017) 研究了源自查耳酮的杂环化合物的合成、表征和抗菌活性,证明了溴苯酚衍生物在开发具有特定光物理性质和生物活性的新材料方面的潜力。这些见解有助于理解“4-乙酰基-2-甲氧基苯基 2-溴苯甲酸酯”如何应用于制造具有类似功能的化合物 (Khan, 2017).

抗氧化剂和生物活性

李、肖明李、格罗尔和王 (2012) 从海洋红藻红丝菜中分离出含氮溴苯酚,其对 DPPH 自由基表现出有效的清除活性。这项研究表明,与“4-乙酰基-2-甲氧基苯基 2-溴苯甲酸酯”相关的溴苯酚衍生物在开发用于食品或制药应用的天然抗氧化剂方面的潜力 (Li, Xiao-Ming Li, Gloer, & Wang, 2012).

环境和分析化学

内格雷拉、罗德里格斯、拉米尔、鲁比和塞拉 (2009) 讨论了一种测定环境水样中羟基化二苯甲酮紫外线吸收剂的方法,这可能与研究“4-乙酰基-2-甲氧基苯基 2-溴苯甲酸酯”及其衍生物在水生生态系统中的环境影响和分析检测有关 (Negreira et al., 2009).

属性

IUPAC Name |

(4-acetyl-2-methoxyphenyl) 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-10(18)11-7-8-14(15(9-11)20-2)21-16(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHWLXVLGUUIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)